molecular formula C8H14O3 B1372772 Ethyl 2-(cyclopropylmethoxy)acetate CAS No. 1152592-10-3

Ethyl 2-(cyclopropylmethoxy)acetate

Cat. No. B1372772
CAS RN: 1152592-10-3
M. Wt: 158.19 g/mol
InChI Key: BJIYEGHTLPXBAE-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylmethoxy)acetate, also known as ETHYL CPMO ACETATE, is a relatively new compound in the field of organic chemistry. Its molecular formula is C8H14O3 and it has a molecular weight of 158.19 g/mol .


Synthesis Analysis

The synthesis of some novel 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was prepared from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide by using triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour .


Molecular Structure Analysis

The ethyl 2-(2-{[2-(cyclopropylmethoxy)ethyl]amino}ethoxy)acetate molecule contains a total of 40 bond(s). There are 17 non-H bond(s), 1 multiple bond(s), 12 rotatable bond(s), 1 double bond(s), 1 three-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 2 ether(s) (aliphatic) .


Chemical Reactions Analysis

The reaction mechanism can be described as follows: Ethyl acetate molecules are adsorbed on the catalyst surface; the C−O bond in ethyl acetate is broken, resulting in the primary by-products such as CH3CH2OH and CH3CHO as well as the quick conversion of ethanol to acetaldehyde, which is released as a by-product .


Physical And Chemical Properties Analysis

Ethyl 2-(cyclopropylmethoxy)acetate has a molecular weight of 158.2, a density of 1.1±0.1 g/cm3, and a boiling point of 220.9±13.0 °C at 760 mmHg .

Scientific Research Applications

Organic Synthesis

In organic chemistry, Ethyl 2-(cyclopropylmethoxy)acetate serves as a versatile building block. It’s involved in reactions such as nucleophilic substitutions and eliminations, which are fundamental in creating a wide array of organic compounds . Its cyclopropyl group can be particularly reactive, opening pathways to new synthetic routes for researchers.

Analytical Chemistry

Ethyl 2-(cyclopropylmethoxy)acetate: is also significant in analytical chemistry, where it may be used as a standard or reagent in chromatographic techniques like HPLC and LC-MS. These methods are essential for the qualitative and quantitative analysis of complex mixtures, and the compound’s well-defined characteristics aid in the calibration and validation of analytical instruments .

Biopharma Production

In biopharmaceutical manufacturing, this compound could be involved in the synthesis of small molecule drugs. It may also play a role in the development of sustainable processes for producing esters like ethyl acetate from renewable or waste feedstocks, which is a growing area of interest in green chemistry .

Controlled Environment Solutions

Lastly, Ethyl 2-(cyclopropylmethoxy)acetate may be used in research related to controlled environment solutions, such as cleanrooms and safety protocols in chemical manufacturing. Its properties could be essential in developing new methods for maintaining a contaminant-free environment in sensitive production areas .

Mechanism of Action

The oxidation of ethyl acetate over the 0.34AuPd2.09/TiO2 sample might occur via the pathway of ethyl acetate → ethanol → acetic acid → acetate → CO2 and H2O .

Future Directions

Ethyl 2-(cyclopropylmethoxy)acetate is a relatively new compound in the field of organic chemistry, and its properties and potential applications are still being actively researched. It’s worth noting that the antibacterial activity of the synthesized 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was evaluated using two Gram-positive (Staphylococcus aureus and Bacillus cereus) and two Gram-negative (Escherichia coli and Klebsiella pneumonia) bacteria . This suggests potential future directions in the field of antibacterial research.

properties

IUPAC Name

ethyl 2-(cyclopropylmethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(9)6-10-5-7-3-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIYEGHTLPXBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(cyclopropylmethoxy)acetate

Synthesis routes and methods I

Procedure details

To a solution of cyclopropylmethanol (720 mg, 10.0 mmol) in dichloromethane (20 mL) is added rhodium (II) acetate dimer (10 mg) followed by ethyl diazoacetate (0.95 mL, 9.0 mmol). The reaction mixture is stirred at rt for 5 min. The reaction mixture is diluted with heptane, filtered through Celite, and the filtrate is evaporated and the residue is vacuum distilled at 150° C. to give 1.22 g of the product 462. 1H NMR (CDCl3) δ 4.2 (q, 2H), 4.09 (s, 2H), 3.37 (d, 2H), 1.27 (t, 3H), 1.09 (m, 1H), 0.56-0.51 (m, 2H), 0.25-0.2 (m, 211); MS: m/z 191 (M+)
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Diazoacetic acid ethyl ester (80.00 g, 0.70 mol) was added dropwise to cyclopropanemethanol (60.66 g, 0.84 mol) and [Rh(Ac2O)2]2 (3.1 g, 7.02 mmol) in anhydrous CH2Cl2 (800 mL) at 0° C. The mixture was stirred at 0° C. for 30 min and at room temperature for 4 h. CH2Cl2 extractive work up and silica gel chromatography (PE: EA=100:1-50:1) gave the title compound (100 g, 90.4% yield) as a colorless oil. 1H NMR: (CDCl3, 400 MHz) δ 4.23-4.19 (m, 2H), 4.09 (s, 2H), 3.38-3.36 (m, 2H), 1.27 (t, J=7.2 Hz, 3H), 1.10-1.07 (m, 1H), 0.57-0.52 (m, 2H), 0.24-0.20 (m, 2H).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
60.66 g
Type
reactant
Reaction Step One
[Compound]
Name
[Rh(Ac2O)2]2
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90.4%

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